molecular formula C36H64ClNO4 B12607632 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride CAS No. 648880-79-9

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride

Katalognummer: B12607632
CAS-Nummer: 648880-79-9
Molekulargewicht: 610.3 g/mol
InChI-Schlüssel: YRPFWOSJUWNKCN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium core with two tetradecyloxycarbonyl groups attached at the 3 and 5 positions, and a methyl group at the 1 position, making it a quaternary ammonium salt.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride typically involves nucleophilic substitution reactions. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular membranes or interact with specific proteins, leading to various biological effects. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride include other pyridinium salts with different substituents. For example:

The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

648880-79-9

Molekularformel

C36H64ClNO4

Molekulargewicht

610.3 g/mol

IUPAC-Name

ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;chloride

InChI

InChI=1S/C36H64NO4.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

YRPFWOSJUWNKCN-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.